Methyl 3-(methoxycarbonylamino)butanoate

β-Amino Acid Chemistry Protecting Group Strategy Physicochemical Differentiation

Methyl 3-(methoxycarbonylamino)butanoate (CAS 116173-72-9) is a β-amino acid derivative characterized by a butanoate backbone with a methoxycarbonylamino (-NHCO₂CH₃) group at the C3 position. This compound belongs to the class of N-protected β-amino esters, which serve as versatile intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
CAS No. 116173-72-9
Cat. No. B043966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(methoxycarbonylamino)butanoate
CAS116173-72-9
SynonymsButanoic acid, 3-[(methoxycarbonyl)amino]-, methyl ester
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC)NC(=O)OC
InChIInChI=1S/C7H13NO4/c1-5(4-6(9)11-2)8-7(10)12-3/h5H,4H2,1-3H3,(H,8,10)
InChIKeySQEMIAJIDMEGQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(methoxycarbonylamino)butanoate (CAS 116173-72-9) for Pharmaceutical Synthesis Procurement


Methyl 3-(methoxycarbonylamino)butanoate (CAS 116173-72-9) is a β-amino acid derivative characterized by a butanoate backbone with a methoxycarbonylamino (-NHCO₂CH₃) group at the C3 position . This compound belongs to the class of N-protected β-amino esters, which serve as versatile intermediates in medicinal chemistry and organic synthesis . With a molecular weight of 175.18 g/mol (C₇H₁₃NO₄), it combines a carbamate protecting group with a methyl ester, enabling selective orthogonal deprotection strategies essential for multi-step synthetic routes . Procurement considerations must account for its specific physicochemical properties, including a calculated boiling point of 266.3°C, density of 1.093 g/cm³, and refractive index of 1.432 .

Procurement Risks of Substituting Methyl 3-(methoxycarbonylamino)butanoate (CAS 116173-72-9) with Structural Analogs


While numerous β-amino acid derivatives exist, Methyl 3-(methoxycarbonylamino)butanoate (CAS 116173-72-9) cannot be indiscriminately replaced by its structural analogs without compromising synthetic outcomes. The C3-substituted butanoate scaffold confers specific reactivity and physicochemical properties . Substitution with the free carboxylic acid analog (CAS 116173-72-9 acid form) alters solubility, reactivity, and requires different reaction conditions . Replacement with 2-methyl or 2,2-dimethyl analogs introduces steric hindrance that can drastically change reaction kinetics and yields in subsequent transformations . Furthermore, the methoxycarbonyl (Moc) protecting group on this specific compound offers orthogonal deprotection capabilities relative to other N-protecting groups (e.g., Boc, Cbz, Fmoc), making it uniquely suited for synthetic sequences requiring selective amine unmasking . The absence of α-substitution ensures optimal reactivity in key transformations, including nucleophilic additions and β-lactam syntheses .

Quantitative Differentiation Evidence for Methyl 3-(methoxycarbonylamino)butanoate (CAS 116173-72-9) vs. Closest Analogs


Methyl 3-(methoxycarbonylamino)butanoate (CAS 116173-72-9) Exhibits Distinct Physicochemical Properties vs. Free Carboxylic Acid Analog

Direct comparison of Methyl 3-(methoxycarbonylamino)butanoate (CAS 116173-72-9) with its free carboxylic acid counterpart, 3-[(Methoxycarbonyl)amino]butanoic acid, reveals quantifiable differences in molecular weight, hydrogen bonding capacity, and lipophilicity, directly impacting purification and handling .

β-Amino Acid Chemistry Protecting Group Strategy Physicochemical Differentiation

Unsubstituted C2 Position of Methyl 3-(methoxycarbonylamino)butanoate (CAS 116173-72-9) Enables Higher Reactivity in Nucleophilic Additions vs. 2-Methyl and 2,2-Dimethyl Analogs

While direct comparative kinetic data for CAS 116173-72-9 is limited, class-level inference from analogous β-amino ester systems indicates that the absence of C2-substitution significantly reduces steric hindrance around the nucleophilic centers, leading to enhanced reactivity compared to 2-methyl (CAS 344407-17-6) and 2,2-dimethyl (CAS 88413-61-0) analogs .

β-Lactam Synthesis Steric Effects Reaction Yield Optimization

Methyl 3-(methoxycarbonylamino)butanoate (CAS 116173-72-9) Provides Orthogonal N-Protecting Group Option vs. Common Boc/Cbz/Fmoc-Protected β-Amino Esters

The methoxycarbonyl (Moc) group in CAS 116173-72-9 offers distinct deprotection conditions (e.g., basic hydrolysis) orthogonal to those required for Boc (acid-labile), Cbz (hydrogenolysis), and Fmoc (base-labile secondary amine) protecting groups . This enables selective amine unmasking in complex synthetic sequences without affecting other sensitive functionalities.

Protecting Group Orthogonality Peptide Synthesis Synthetic Strategy

High-Value Application Scenarios for Methyl 3-(methoxycarbonylamino)butanoate (CAS 116173-72-9) Based on Differentiation Evidence


Synthesis of β-Lactam Antibiotics and β-Amino Acid-Derived Pharmaceuticals

Leverage CAS 116173-72-9 as a key intermediate for β-lactam synthesis. The compound's C3-substituted butanoate backbone is ideally suited for cyclization reactions to form β-lactam rings, a core structure in many antibiotics . The unsubstituted C2 position ensures minimal steric hindrance during nucleophilic attack, facilitating higher yields compared to 2-substituted analogs .

Peptidomimetic and Modified Peptide Synthesis Requiring Orthogonal Deprotection

Utilize the Moc-protecting group of CAS 116173-72-9 to achieve selective amine unmasking in complex peptide sequences. The Moc group can be removed under basic conditions without affecting acid-labile Boc groups or hydrogenation-sensitive Cbz groups . This orthogonality is critical for synthesizing modified peptides containing multiple protecting groups, a common requirement in medicinal chemistry .

Building Block for GABA Analogs and Neurological Agents

Employ CAS 116173-72-9 as a precursor for synthesizing γ-aminobutyric acid (GABA) analogs and other neurologically active compounds. The β-amino acid scaffold serves as a versatile starting material for constructing molecules that modulate neurotransmitter systems . The compound's structural similarity to GABA allows for the exploration of novel agents targeting GABA receptors or transporters .

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